Methyl 4-O-feruloylquinate

Overview

Description

Methyl 4-O-feruloylquinate (M4FQ) is a molecule derived from the plant-based polyphenol ferulic acid. It is a highly promising compound due to its potential to be used in a variety of scientific research applications.

Scientific Research Applications

Tyrosinase Inhibition

Methyl 4-O-feruloylquinate has been identified as a potential tyrosinase inhibitor . Tyrosinase is an enzyme that is critical for the production of melanin, and inhibitors of this enzyme are often used in the treatment of hyperpigmentation disorders. In a study, Methyl 4-O-feruloylquinate was one of the four compounds identified with significant tyrosinase inhibitory activity .

Antioxidant Activity

This compound has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Hepatoprotective Effects

The bioactivities of compounds including Methyl 4-O-feruloylquinate were evaluated by determining their hepatoprotective effects in mice . Hepatoprotective agents are used to prevent damage to the liver.

Antiviral Properties

Methyl 4-O-feruloylquinate is an antiviral that has been used in the treatment of H5N1 . Antivirals are a class of medications used specifically for treating viral infections.

Regulation of Fatty Acids

From Phellodendron amurense Rupr., Methyl 4-O-feruloylquinate can regulate fatty acids . Fatty acids are important for all systems of the body to function normally, including your skin, respiratory system, circulatory system, brain and organs.

Treatment of Alzheimer’s Disease

Methyl 4-O-feruloylquinate has been used in the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die.

Anti-inflammatory Properties

Methyl 4-O-feruloylquinate has anti-inflammatory properties . Anti-inflammatory agents may reduce inflammation by blocking the action of certain enzymes.

Protection of Human Osteoarthritic Cartilage

Methyl 4-O-feruloylquinate can protect human osteoarthritic cartilage . Osteoarthritis is the most common form of arthritis, affecting millions of people worldwide. It occurs when the protective cartilage that cushions the ends of your bones wears down over time.

Mechanism of Action

Target of Action

Methyl 4-O-feruloylquinate is a natural compound that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, Methyl 4-O-feruloylquinate can potentially influence pigmentation processes.

Mode of Action

It is known to interact with tyrosinase, potentially altering its activity and thus affecting the production of melanin

Biochemical Pathways

Methyl 4-O-feruloylquinate affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production. The downstream effects of this action could include changes in pigmentation, although the specific effects would depend on the context and extent of tyrosinase inhibition.

Result of Action

The primary molecular effect of Methyl 4-O-feruloylquinate is the inhibition of tyrosinase, which can lead to a decrease in melanin production . This could potentially result in changes to pigmentation. On a cellular level, the effects would likely vary depending on the specific cell types and biological contexts involved.

properties

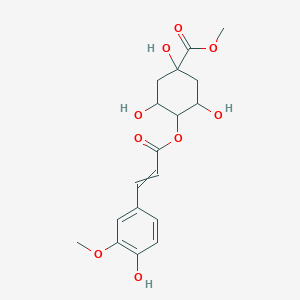

IUPAC Name |

methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAJVICHISXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-O-feruloylquinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of Methyl 4-O-feruloylquinate?

A1: Methyl 4-O-feruloylquinate, isolated from Stemona japonica, has shown moderate inhibitory activity against avian influenza A virus (H5N1) in vitro. [] This activity was assessed using the Neutral Red uptake assay. []

Q2: Were there any other compounds isolated from Stemona japonica that showed similar activity?

A2: Yes, along with Methyl 4-O-feruloylquinate, Methyl 3-O-feruloylquinate also exhibited moderate inhibitory effects against AIV (H5N1) in vitro. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.